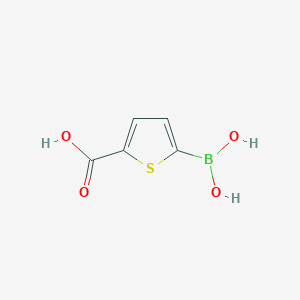

2-Carboxythiophene-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-boronothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGIKNPOYTVNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381557 | |

| Record name | 2-Carboxythiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465515-31-5 | |

| Record name | 5-Boronothiophene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0465515315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxythiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(DIHYDROXYBORYL)-2-THIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BORONOTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WHT45A52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Carboxythiophene-5-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis mechanism for 2-carboxythiophene-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathway, presents key quantitative data, and offers a detailed experimental protocol for its preparation.

Core Synthesis Mechanism

The primary route for the synthesis of this compound hinges on the regioselective functionalization of thiophene-2-carboxylic acid. The mechanism involves a two-step process: a directed ortho-metalation followed by electrophilic trapping with a boron-containing reagent.

The process is initiated by the treatment of thiophene-2-carboxylic acid with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[1][2] LDA performs a double deprotonation, abstracting the acidic proton from the carboxylic acid group and, with high regioselectivity, the proton at the 5-position of the thiophene ring. This selectivity is driven by the directing effect of the carboxylate group. The resulting dilithio species is a key intermediate and serves as a potent nucleophile at the 5-position.[1]

In the subsequent step, this dianion is reacted with a suitable boron electrophile, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. The lithiated carbon at the 5-position attacks the electrophilic boron atom of the borate ester, forming a boronate complex.

Finally, an acidic workup of the reaction mixture serves two purposes: it protonates the carboxylate to regenerate the carboxylic acid and hydrolyzes the borate ester to yield the desired this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its common synthetic precursor. While specific yields for the synthesis can vary depending on the scale and specific conditions, this data provides key physical and chemical properties.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Relevant Spectroscopic Data |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127 | >98 | ¹H NMR : Signals in the aromatic region. ¹³C NMR : Carbonyl carbon signal ~165-185 ppm. IR (cm⁻¹) : Broad O-H stretch (2500-3300), C=O stretch (~1710-1760).[3][4] |

| This compound | C₅H₅BO₄S | 171.97 | 135-136 | ≥96 | ¹H NMR : Aromatic protons and a broad singlet for the B(OH)₂ protons. ¹³C NMR : Signals for thiophene carbons, a carboxyl carbon, and a carbon attached to boron. IR (cm⁻¹) : Broad O-H stretches for both carboxylic acid and boronic acid, C=O stretch. |

Note: Purity and melting point data for the final product are typically obtained from commercial suppliers.

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound based on established lithiation-borylation procedures.

Materials and Reagents:

-

Thiophene-2-carboxylic acid

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or freshly prepared from diisopropylamine and n-butyllithium

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.

-

Dissolution of Starting Material: Thiophene-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Dilithiation: LDA solution (2.2 equivalents) is added dropwise to the stirred solution of thiophene-2-carboxylic acid at a rate that maintains the internal temperature below -70 °C. The mixture is then stirred at -78 °C for 1-2 hours to ensure complete formation of the dianion.

-

Boronation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, with vigorous stirring, until the pH of the aqueous layer is acidic (pH ~2).

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford this compound as a solid.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 5-(Ethylthio)thiophene-2-carboxylic acid | 101861-40-9 | Benchchem [benchchem.com]

- 3. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physicochemical properties of 2-Carboxythiophene-5-boronic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Carboxythiophene-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of this compound (CAS No: 465515-31-5), a bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a carboxylic acid and a boronic acid moiety, makes it a versatile building block for the creation of complex molecular architectures.

Chemical Identity and Structure

This compound is a solid, off-white powder.[1][2][3] Its structure combines a thiophene ring with two key functional groups, making it an important reagent in synthetic chemistry, particularly in cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid[1][4] |

| Alternate Names | 5-Boronothiophene-2-carboxylic acid, 5-Carboxythiophene-2-boronic acid[2][4][5] |

| CAS Number | 465515-31-5[1][2][4][5][6][7] |

| Molecular Formula | C₅H₅BO₄S[1][2][4][6][7] |

| SMILES | B(C1=CC=C(S1)C(=O)O)(O)O |

| InChI Key | OQGIKNPOYTVNNF-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical data available for this compound. It is important to note that some properties, such as pKa and solubility, lack extensive experimental data in publicly available literature and are key areas for future characterization.

| Property | Value | Source(s) |

| Molecular Weight | 171.97 g/mol | [1][4][6][7] |

| Physical State | Solid, Off-white Powder | [1][2][3] |

| Melting Point | 135-136 °C | [1][5] |

| Boiling Point | 467.6 ± 55.0 °C (at 760 mmHg) | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 236.6 ± 31.5 °C | [5] |

| Purity | ≥96% (Typical) | [1][2] |

Reactivity and Logical Relationships

This compound is a bifunctional molecule. The carboxylic acid group can undergo standard reactions like esterification and amidation, while the boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3][4][6] This dual reactivity allows for sequential and orthogonal chemical modifications.

Caption: Bifunctional nature of this compound.

Experimental Protocols

While specific experimental determinations for this exact molecule are not widely published, the following sections describe standard, validated protocols appropriate for characterizing its key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeia method for determining the melting range of a solid substance.[5][8]

-

Sample Preparation: The solid sample of this compound must be thoroughly dried, preferably in a desiccator over a drying agent.[5] The dried sample is then finely powdered.

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube (one end sealed). The tube is tapped gently and then dropped through a long glass tube to tightly pack the solid into a column of 2-3 mm at the bottom.[9]

-

Measurement: The loaded capillary is placed into the heating block of a melting point apparatus. The temperature is ramped rapidly to about 15-20 °C below the expected melting point (approx. 135 °C) and then slowed to a rate of 1-2 °C per minute.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][10][11]

-

Preparation: An excess amount of solid this compound is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 phosphate buffer). The presence of undissolved solid must be visually confirmed.[11]

-

Equilibration: The flasks are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After agitation, the samples are allowed to stand to let solids settle. The supernatant is then clarified by centrifugation or filtration (using a filter that does not bind the analyte) to remove all undissolved particles.[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a substance.[12][13][14]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[12] The ionic strength is kept constant by adding a background electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized titrant of known concentration (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be identified from the inflection points on the curve.[15] Due to the presence of two acidic groups (carboxylic and boronic), two distinct equivalence points may be observed.

Application in Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][16][17]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[17][18] |

| Skin Irritation | H315: Causes skin irritation[17][18] |

| Eye Irritation | H319: Causes serious eye irritation[17][18] |

| Respiratory Irritation | H335: May cause respiratory irritation[17][18] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]

-

Avoid breathing dust.[17]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a cool, dry, well-ventilated place.[19]

-

Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.[1]

-

Recommended storage temperatures range from -20°C to 8°C.[1][12][20]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. thinksrs.com [thinksrs.com]

- 6. nbinno.com [nbinno.com]

- 7. enamine.net [enamine.net]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 20. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 2-Carboxythiophene-5-boronic acid (CAS: 465515-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxythiophene-5-boronic acid, with the Chemical Abstracts Service (CAS) number 465515-31-5, is a versatile heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a thiophene ring and a boronic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The thiophene moiety is a common scaffold in many approved drugs, while the boronic acid group is renowned for its utility in cross-coupling reactions and its ability to interact with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 465515-31-5 | [1][2] |

| Molecular Formula | C₅H₅BO₄S | [1][2] |

| Molecular Weight | 171.97 g/mol | [1][2] |

| Melting Point | 135-136 °C | |

| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | |

| Appearance | White to off-white solid | [3] |

| Purity | ≥96% | [3] |

| Storage Temperature | -20°C |

Synonyms: 5-Boronothiophene-2-carboxylic acid, 5-(Dihydroxyboryl)-2-thiophenecarboxylic acid, 5-Carboxythiophene-2-boronic acid.[3][4]

Synthesis and Experimental Protocols

A potential starting material for the synthesis of this compound is 5-bromothiophene-2-carboxylic acid.[5] The synthesis could proceed via the following conceptual workflow:

Figure 1. Conceptual workflow for the synthesis of this compound.

Detailed Methodologies for Key Synthetic Steps (Hypothetical Protocol)

The following experimental protocols are based on analogous reactions reported in the literature for similar compounds.[6]

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

This step is crucial to protect the carboxylic acid group during the subsequent Suzuki-Miyaura coupling reaction.

-

Reagents: 5-bromothiophene-2-carboxylic acid, amyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in DCM.

-

Add amyl alcohol (3 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.05 equivalents).

-

Stir the reaction mixture at 30°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the pentyl 5-bromothiophene-2-carboxylate.

-

Step 2: Suzuki-Miyaura Coupling

This is the key carbon-boron bond-forming reaction.

-

Reagents: Pentyl 5-bromothiophene-2-carboxylate, bis(pinacolato)diboron, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, dry toluene or 1,4-dioxane/water.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyl 5-bromothiophene-2-carboxylate (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in the chosen solvent.

-

Add potassium phosphate (2 equivalents) and the palladium catalyst (e.g., 5 mol%).

-

Heat the reaction mixture to 90°C and reflux for 16 hours.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Hydrolysis

The final step is the deprotection of the carboxylic acid group.

-

Reagents: Pentyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF)/water or methanol/water.

-

Procedure:

-

Dissolve the boronic ester from the previous step in a mixture of THF and water.

-

Add an excess of LiOH or NaOH.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Drug Discovery and Development

Thiophene and boronic acid moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Thiophene in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs. Its presence can enhance the pharmacological properties of a molecule.

Boronic Acids as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition. This mechanism of action is exemplified by the proteasome inhibitor bortezomib, a successful anticancer drug. While there is no specific literature detailing the enzyme inhibitory activity of this compound, its structural features suggest it could be a candidate for screening against various enzymatic targets.

A study on thiophene carboxylic acids as inhibitors of D-amino acid oxidase (DAO) showed that substitution at the 5-position of the thiophene-2-carboxylic acid scaffold can lead to potent inhibition.[7] However, the introduction of a boronic acid at the 2-position of a thiophene ring resulted in a complete loss of potency in that specific study.[7] This highlights the importance of specific structural arrangements for biological activity.

Potential Therapeutic Areas

Given the prevalence of thiophene-containing compounds in various therapeutic areas, this compound could serve as a key building block for the development of novel agents for:

-

Oncology: As a scaffold for proteasome inhibitors or inhibitors of other cancer-related enzymes.

-

Inflammation: As a precursor for compounds targeting inflammatory pathways.

-

Infectious Diseases: For the synthesis of novel antibacterial or antiviral agents.

The following diagram illustrates the potential role of this compound in a drug discovery workflow.

Figure 2. Role of this compound in a typical drug discovery workflow.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a thiophene core and a reactive boronic acid functionality makes it an attractive starting point for the generation of diverse chemical libraries for biological screening. While specific applications and detailed synthetic protocols are still emerging, the foundational knowledge of its physicochemical properties and the general utility of its constituent moieties provide a strong rationale for its further investigation by researchers and scientists in both academic and industrial settings. Future studies are warranted to fully elucidate its synthetic accessibility and to explore its potential as a scaffold for novel therapeutic agents.

References

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. scbt.com [scbt.com]

- 3. 5-Carboxythiophene-2-boronic acid | CymitQuimica [cymitquimica.com]

- 4. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Carboxythiophene-5-boronic acid: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in Suzuki cross-coupling reactions and its potential in drug discovery.

Molecular Structure and Identification

This compound, also known as 5-boronothiophene-2-carboxylic acid, is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group attached to a thiophene ring.[1][2] This unique combination of functional groups makes it a valuable reagent in organic synthesis.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid[3] |

| CAS Number | 465515-31-5[4] |

| Molecular Formula | C₅H₅BO₄S[4] |

| Molecular Weight | 171.97 g/mol [4] |

| InChI Key | OQGIKNPOYTVNNF-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=C(C=C(S1)B(O)O)C(=O)O[2] |

| Synonyms | 5-Boronothiophene-2-carboxylic acid, 5-Carboxythiophene-2-boronic acid, 2-Carboxy-5-thiopheneboronic acid[2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Melting Point | 135-136 °C | [3] |

| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | [3] |

| Storage Temperature | -20°C, sealed, away from moisture | [3] |

Spectroscopic data is critical for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the acidic protons of the carboxylic acid and boronic acid groups. The thiophene protons will appear in the aromatic region, and their coupling pattern will confirm the substitution pattern. The acidic protons are expected to be broad and may exchange with D₂O.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region) and the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).[6][7] The B-O and O-H stretches of the boronic acid group will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with common losses including the hydroxyl group (-17 amu) and the carboxyl group (-45 amu) from the molecular ion.[1][8]

Synthesis and Reactivity

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Key Applications in Research and Development

This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Biological Signaling

Thiophene derivatives are known to exhibit a wide range of biological activities, and boronic acids are recognized as important pharmacophores, notably in enzyme inhibitors.[10][11][12] While specific studies on the biological signaling pathways directly modulated by this compound are limited, the broader class of thiophene-containing molecules has been shown to interact with various biological targets.

Thiophene derivatives have been investigated as inhibitors of kinases, microtubule assembly, and the PI3K/Akt/mTOR signaling pathway, which are critical in cancer progression.[10][13] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[11]

The logical relationship for its potential as an enzyme inhibitor can be visualized as follows:

Caption: Logical pathway for enzyme inhibition by this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its bifunctional nature allows for diverse chemical modifications, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established. Further research into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications for this versatile molecule. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 465515-31-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-Carboxythiophene-2-boronic acid(465515-31-5) 1H NMR [m.chemicalbook.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Carboxythiophene-5-boronic acid

Introduction

2-Carboxythiophene-5-boronic acid is a bifunctional organic compound that incorporates both a carboxylic acid and a boronic acid moiety on a thiophene scaffold. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, based on the analysis of its constituent functional groups and related molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring, the acidic proton of the carboxylic acid, and the protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic and boronic acid groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~12.0 - 13.0 | Singlet (broad) | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield shift.[2] This signal may disappear upon addition of D₂O. |

| ~8.0 - 9.0 | Singlet (broad) | -B(OH)₂ | The two protons of the boronic acid hydroxyl groups are expected to give a broad singlet. The chemical shift can be highly variable and dependent on concentration and solvent. |

| ~7.8 | Doublet | H-3 | This proton is adjacent to the carboxylic acid group and is expected to be deshielded. It will appear as a doublet due to coupling with H-4. |

| ~7.6 | Doublet | H-4 | This proton is adjacent to the boronic acid group. It will appear as a doublet due to coupling with H-3. |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the substituents.

| Predicted Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[2] |

| ~145 - 150 | C-2 | The carbon atom bearing the carboxylic acid group. |

| ~135 - 140 | C-5 | The carbon atom attached to the boronic acid group. The exact shift can be hard to predict as the carbon is attached to boron. |

| ~134 - 138 | C-3 | One of the two CH carbons in the thiophene ring. |

| ~128 - 132 | C-4 | The other CH carbon in the thiophene ring. |

Note: The carbon atom attached to the boron (C-5) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and boronic acid groups.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Notes |

| 3200 - 2500 | O-H stretch | Carboxylic acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2] |

| ~3200 | O-H stretch | Boronic acid | A broad absorption, which may be obscured by the carboxylic acid O-H stretch, corresponding to the B-O-H groups.[5] |

| 1710 - 1680 | C=O stretch | Carboxylic acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[6] |

| 1530 - 1400 | C=C stretch | Thiophene ring | Aromatic ring stretching vibrations. For 2-substituted thiophenes, bands are often observed in the 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹ regions.[7] |

| ~1350 | B-O stretch | Boronic acid | A strong absorption associated with the asymmetric B-O stretching vibration.[5] |

| 1300 - 1200 | C-O stretch | Carboxylic acid | A medium to strong band for the C-O single bond in the carboxylic acid. |

| ~1090 | B-O-H deformation | Boronic acid | In-plane bending of the B-O-H group.[5] |

| ~950 | O-H bend | Carboxylic acid | A broad band due to the out-of-plane bending of the hydrogen-bonded O-H groups. |

| 750 - 700 | C-S stretch | Thiophene ring | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.[8] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[9]

-

¹H NMR Acquisition :

-

Tune and shim the instrument to the sample.

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[7] Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.[11]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet. This is to subtract the absorbance of air (CO₂, H₂O) and the KBr matrix.

-

Place the sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.[7]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized compound like this compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. youtube.com [youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. mse.washington.edu [mse.washington.edu]

An In-depth Technical Guide on the Solubility of 2-Carboxythiophene-5-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxythiophene-5-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on general solubility principles for related compounds, outlines a robust experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

Introduction to Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API). It influences bioavailability, manufacturability, and the choice of dosage form. For a versatile building block like this compound, solubility dictates the choice of solvents for chemical reactions, impacting reaction rates, yields, and impurity profiles. In subsequent stages, solubility is crucial for developing effective purification methods, such as crystallization, and for formulating the final drug product. Poor solubility can pose significant challenges, leading to increased development costs and timelines.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BO₄S | [1] |

| Molecular Weight | 171.97 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 135-136 °C | [2] |

| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | [2] |

| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid | [1][2] |

| CAS Number | 465515-31-5 | [1][2][3] |

Solubility Profile of this compound

General Solubility Characteristics:

-

Polar Solvents: The presence of both a carboxylic acid and a boronic acid group, which are capable of hydrogen bonding, suggests that this compound is likely to be more soluble in polar organic solvents.[4] The parent compound, thiophene-2-carboxylic acid, is noted to be soluble in polar solvents.[4]

-

Non-Polar Solvents: Solubility is expected to be lower in non-polar solvents due to the hydrophobic nature of the thiophene ring.[4]

-

Influence of Functional Groups: The carboxylic acid moiety can ionize depending on the pH, which can significantly affect solubility.[4] Boronic acids are known to have relatively low solubility, which can be a challenge in formulation.[5]

-

Esterification: Esterification of the boronic acid group generally leads to an increase in solubility in organic solvents compared to the free acid.[6][7]

-

Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[6][8] These boroxines often have different solubility profiles than the parent acid, which can lead to variability in experimental solubility data.[6][7]

Patents describing synthetic procedures using this compound mention its use in solvent systems such as N,N-dimethylformamide (DMF)/water mixtures, and partitioning between aqueous layers and organic solvents like ethyl acetate and dichloromethane.[9][10][11] This implies at least partial solubility in these organic solvents is necessary for the reactions to proceed.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a solid compound in an organic solvent is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][8][12][13]

4.1. Materials and Apparatus

-

Compound of Interest: Highly purified this compound.

-

Solvents: High-purity, anhydrous organic solvents (e.g., acetone, acetonitrile, methanol, toluene, chloroform).[6][13]

-

Equipment:

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the glass vessel or vial.[12]

-

Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction or concentration.[12]

-

Add a magnetic stir bar and seal the container tightly to prevent solvent evaporation.[12]

-

-

Solubility Measurement:

-

Place the sealed vessel in the temperature-controlled bath and begin stirring.[13]

-

Slowly and steadily increase the temperature of the bath (e.g., at a rate of 0.1-0.5 °C/min) to ensure thermal equilibrium.[13]

-

Continuously monitor the turbidity of the mixture.[13] The "solubility temperature" is the point at which the last solid particles disappear, and the solution becomes clear.[12][13]

-

Record this temperature as the equilibrium temperature for that specific composition.

-

-

Data Analysis:

-

Repeat the measurement for several different compositions of the solute and solvent.[12]

-

Construct a solubility curve by plotting the solubility (expressed as mole fraction or g/100g solvent) as a function of temperature.

-

4.3. Considerations for Boronic Acids

-

Anhydrous Conditions: Solvents should be thoroughly dried, as water can influence the solubility of carboxylic acids and affect the equilibrium between the boronic acid and its boroxine anhydride.[12][14]

-

Inert Atmosphere: For sensitive applications, vials can be flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen) before use.[12]

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug development setting.

Caption: Workflow for solubility assessment of a pharmaceutical compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, an understanding of its structural components allows for qualitative predictions. For researchers and drug developers, it is imperative to experimentally determine solubility in relevant solvent systems. The dynamic method detailed in this guide provides a robust framework for obtaining this critical data. The systematic assessment of solubility, as outlined in the workflow, is a fundamental activity that supports efficient and successful process development, purification, and formulation in the pharmaceutical industry.

References

- 1. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CA2782684A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]

- 10. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]

- 11. CA2914966A1 - Ire-1alpha inhibitors - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Purity and Characterization of 2-Carboxythiophene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 2-Carboxythiophene-5-boronic acid, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, detailed experimental protocols, and potential impurities to ensure the quality and consistency of this critical reagent.

Physicochemical Properties

This compound is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 465515-31-5 |

| Molecular Formula | C₅H₅BO₄S |

| Molecular Weight | 171.97 g/mol [2][3] |

| IUPAC Name | 5-(dihydroxyboryl)thiophene-2-carboxylic acid[2] |

| Melting Point | 135-136 °C[2] |

| Appearance | White to off-white solid[1] |

| Purity (Typical) | 95% - 99%[2][3][4] |

Characterization Methodologies

A thorough characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and detecting the presence of any impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., XSelect™ Premier HSS T3) is suitable for the separation of boronic acids.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 15-20 minutes) can effectively separate the main compound from its impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹¹B NMR are all informative.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.

-

¹H NMR: Provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid and boronic acid groups will have characteristic chemical shifts.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carboxyl carbon and the carbon attached to the boron atom will have distinct chemical shifts.

-

¹¹B NMR: This technique is specific for boron-containing compounds and can confirm the presence and chemical state of the boronic acid group.

Expected Chemical Shifts (approximate, in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) |

| ¹H | Thiophene protons: ~7.5-8.0, Carboxylic acid proton: ~13.0, Boronic acid protons: ~8.5 (broad) |

| ¹³C | Carboxyl carbon: ~165, Thiophene carbons: ~125-150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns.

Experimental Protocol:

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: ESI in negative ion mode is often effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound. Fragmentation analysis can provide further structural confirmation. Common fragmentations for carboxylic acids include the loss of H₂O and CO₂.

Potential Impurities

The purity of this compound is critical for its successful application, particularly in sensitive reactions like Suzuki-Miyaura couplings. Impurities can arise from the synthetic route or degradation.

Common Impurities:

-

Starting Materials: Unreacted starting materials from the synthesis, such as 2-thiophenecarboxylic acid.

-

Homocoupling Products: Dimeric species formed from the coupling of two molecules of the boronic acid, a common side reaction in the synthesis of boronic acids.

-

Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These can often be detected by mass spectrometry.

-

Pinacol Esters: If the synthesis involves a pinacol ester protected boronic acid, incomplete deprotection can lead to the presence of 5-Carboxythiophene-2-boronic acid pinacol ester as an impurity.[5]

-

Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-thiophenecarboxylic acid.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Purity Analysis Decision Tree

Caption: Decision tree for the purity analysis of this compound.

References

Thiophene boronic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of Thiophene Boronic Acid Derivatives

Thiophene boronic acids and their derivatives are indispensable building blocks in modern organic chemistry, particularly for the synthesis of complex molecules in drug discovery and materials science.[1][2][3] Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This guide provides a comprehensive overview of the core synthetic strategies for preparing thiophene boronic acid derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in chemical development.

The preparation of thiophene boronic acid derivatives can be broadly categorized into three primary methodologies: formation from organometallic intermediates, palladium-catalyzed borylation of halothiophenes, and direct C-H bond borylation.

Synthesis via Organometallic Intermediates (Lithiation or Grignard)

The classic and most straightforward approach involves a halogen-metal exchange to form a highly reactive organolithium or Grignard reagent, which is then quenched with a trialkyl borate ester. This method is reliable for simple, unfunctionalized thiophenes. The initial step is the deprotonation or halogen-metal exchange of a thiophene derivative, typically at low temperatures (-78 °C), followed by the addition of a boron source like trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the resulting boronate ester to the desired boronic acid.

Caption: Workflow for synthesis via organometallic intermediates.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that directly converts aryl or heteroaryl halides (or triflates) into boronic esters.[5] This method offers excellent functional group tolerance compared to the organometallic route. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). An alternative, more atom-economical boron source is tetrahydroxydiboron, also known as bis-boronic acid (BBA).[5] While highly effective, challenges such as competitive dehalogenation can occur with certain substrates.[6]

References

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in 2-Carboxythiophene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 2-Carboxythiophene-5-boronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. The interplay between the electron-rich thiophene ring, the electron-withdrawing boronic acid moiety, and the carboxylic acid group dictates its chemical behavior. This document details the acidity of the carboxylic acid, provides experimental protocols for its key reactions—esterification and amidation—and explores the chemoselectivity considerations arising from the presence of the boronic acid functionality. Quantitative data is presented in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this versatile building block.

Introduction

This compound is a heterocyclic compound featuring both a carboxylic acid and a boronic acid functional group. This unique combination makes it a valuable synthon in organic chemistry, particularly for the synthesis of complex molecules through reactions such as Suzuki-Miyaura cross-coupling, esterification, and amidation. The reactivity of the carboxylic acid group is modulated by the electronic properties of the thiophene ring and the boronic acid substituent, influencing its acidity and susceptibility to nucleophilic attack. Understanding these nuances is critical for designing efficient synthetic routes and achieving desired chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 465515-31-5 | |

| Molecular Formula | C₅H₅BO₄S | |

| Molecular Weight | 171.97 g/mol | |

| Melting Point | 135-136 °C | |

| Appearance | Solid |

Acidity of the Carboxylic Acid Group

| Compound | pKa |

| Thiophene-2-carboxylic acid | ~3.5 |

| Benzoic acid | 4.2 |

| Phenylboronic acid | ~8.8 |

The boronic acid group is known to be electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to thiophene-2-carboxylic acid. Therefore, the pKa of the carboxylic acid in this compound is anticipated to be slightly lower than 3.5. This enhanced acidity makes the carboxylate anion a stable conjugate base.

Reactivity and Key Transformations

The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation. However, the presence of the boronic acid group necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid undesired side reactions.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, with Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Logical Workflow for Fischer Esterification:

Caption: General workflow for the Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification with Methanol (General Procedure) [1]

-

Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

It is important to note that prolonged heating in the presence of water can lead to dehydration of the boronic acid to form boroxines. Therefore, anhydrous conditions are preferable where possible.

Amidation

The formation of amides from the carboxylic acid group typically requires activation, as direct reaction with amines is generally slow. Common methods involve the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Logical Workflow for EDC/HOBt Amidation:

Caption: General workflow for the EDC/HOBt mediated amidation of this compound.

Experimental Protocol: EDC/HOBt Mediated Amidation (General Procedure)

-

Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: Cool the mixture in an ice bath and add EDC hydrochloride (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Chemoselectivity Considerations

The presence of two reactive functional groups, the carboxylic acid and the boronic acid, on the same molecule raises important questions of chemoselectivity.

-

Protection of the Boronic Acid: In some cases, particularly under harsh reaction conditions or with certain reagents, it may be advantageous to protect the boronic acid group, for example, as a pinacol ester. This can prevent undesired side reactions such as the formation of boroxines or reactions with nucleophiles. The pinacol ester can typically be deprotected under mild acidic conditions.

-

Reaction of the Boronic Acid: While the focus of this guide is the carboxylic acid, it is important to be aware that the boronic acid can also participate in reactions. For instance, under basic conditions, the boronic acid can form a boronate salt, which could potentially influence the reactivity of the carboxylic acid. Furthermore, the boronic acid is susceptible to Suzuki-Miyaura coupling reactions. In a study involving 5-bromothiophene-2-carboxylic acid, the carboxylic acid was first esterified before performing a Suzuki coupling, suggesting that the free carboxylic acid might interfere with the coupling reaction.[2]

Logical Diagram of Chemoselective Strategies:

Caption: Decision tree for chemoselective reactions of this compound.

Conclusion

The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. Its reactivity is influenced by the electronic effects of the thiophene ring and the boronic acid substituent. While standard protocols for these reactions can be applied, careful consideration of chemoselectivity is paramount to achieve high yields of the desired products. Protection of the boronic acid group may be a prudent strategy in certain synthetic schemes. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important bifunctional building block. Further investigation into the precise pKa of the carboxylic acid and the development of more specific reaction protocols will undoubtedly enhance its application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Carboxythiophene-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-carboxythiophene-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The presence of both a carboxylic acid and a boronic acid on the thiophene ring presents unique challenges that require careful consideration of reaction conditions for a successful outcome.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][2] Its widespread use is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3]

A key challenge in the Suzuki coupling of this compound is the presence of the acidic carboxylic acid proton. This can interfere with the reaction in several ways:

-

Reaction with the Base: The carboxylic acid will react with the base required for the catalytic cycle, necessitating the use of additional equivalents of base.[4]

-

Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation.[5]

-

Solubility Issues: The formation of a carboxylate salt can alter the solubility of the starting material, potentially hindering its participation in the reaction, especially in biphasic solvent systems.[4]

Strategies to mitigate these issues include the careful selection of the base, solvent system, and catalyst, or the protection of the carboxylic acid group as an ester prior to the coupling reaction, followed by subsequent hydrolysis.[5]

Data Presentation: Comparison of Suzuki Coupling Conditions for Thiophene Derivatives

The following tables summarize various conditions reported for the Suzuki coupling of different thiophene derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Bromothiophene Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 37-72 |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 |

| 4,5-Dibromothiophene-2-carboxaldehyde | Aryl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | up to 95 |

Data compiled from various sources for illustrative purposes.

Table 2: Influence of Reaction Parameters on Suzuki Coupling of Thiophene Derivatives

| Parameter | Variation | Observation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Both are commonly used. The choice may depend on the specific substrates and the presence of functional groups. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | Inorganic bases are generally effective. The choice of base can influence the reaction rate and yield. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Biphasic systems like dioxane/water are common. The water ratio can be crucial.[6] |

| Temperature | Room temperature to reflux | Higher temperatures are often required, but milder conditions are possible with more active catalysts. |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an aryl halide. These should be considered as starting points, and optimization for specific substrates is recommended.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely used method for Suzuki couplings.

Materials:

-

This compound

-

Aryl halide (bromide or iodide) (1.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask or reaction tube, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3-4 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system (1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Alternative Procedure with Ester Protection

This protocol is recommended if the direct coupling of the free carboxylic acid proves to be low-yielding.

Step 1: Esterification of this compound

-

Protect the carboxylic acid group as a methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification or reaction with diazomethane or an alkyl halide with a base).

-

Purify the resulting ester.

Step 2: Suzuki Coupling of the Esterified Thiophene

-

Follow the procedure outlined in Protocol 1, using the esterified thiophene boronic acid and 2-3 equivalents of base.

Step 3: Saponification of the Ester

-

After purification of the coupled product, hydrolyze the ester group using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylic acid and isolate the final product as described in Protocol 1.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Biaryls Using 2-Carboxythiophene-5-boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction